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1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

MyD88 inhibition Structure-Activity Relationship thiazole-urea chemotype

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (CAS 921468-21-5) is a synthetic, small-molecule thiazolyl-urea derivative featuring a characteristic benzylpiperazine moiety linked via a 2-oxoethyl bridge. Its molecular formula is C₂₃H₂₄ClN₅O₂S (MW 469.99 g/mol).

Molecular Formula C23H24ClN5O2S
Molecular Weight 469.99
CAS No. 921468-21-5
Cat. No. B2693272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
CAS921468-21-5
Molecular FormulaC23H24ClN5O2S
Molecular Weight469.99
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C23H24ClN5O2S/c24-18-7-4-8-19(13-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-11-9-28(10-12-29)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,25,26,27,31)
InChIKeyCNTSBZDLVMMPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (CAS 921468-21-5): Procurement-Grade Chemical Identity


1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (CAS 921468-21-5) is a synthetic, small-molecule thiazolyl-urea derivative [1] featuring a characteristic benzylpiperazine moiety linked via a 2-oxoethyl bridge [2]. Its molecular formula is C₂₃H₂₄ClN₅O₂S (MW 469.99 g/mol) [1]. The compound belongs to a class of heterocyclic urea compounds that have been patented for cell proliferation and apoptosis-mediated diseases [2], positioning it as a research tool candidate in oncology and inflammation signaling.

Pathway studies
Supports TLR/MyD88-dependent and independent signaling dissection
SAR probe
Benzylpiperazine and 3-chlorophenyl combination enables chemotype expansion
Selectivity profiling
Differentiates from pan-kinase inhibitors; scaffold lacks hinge-binding motif
Physicochemical tool
Piperazine basicity and lipophilicity suited for ADME comparative studies

Why In-Class Thiazolyl-Ureas Cannot Substitute for 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (921468-21-5)


Thiazolyl-urea compounds sharing the 1-(thiazol-2-yl)-3-phenylurea scaffold are not interchangeable because the nature of the substituent at the thiazole 4-position fundamentally dictates target engagement, selectivity, and pharmacokinetic behavior. For this compound, the combination of a 4-benzylpiperazine ring connected through a 2-oxoethyl linker and a 3-chlorophenyl group on the urea terminus creates a distinct pharmacophore that differs from both the propanamide-linked analogs (e.g., TJ-M2010-5) targeting MyD88 homodimerization [1] and the thienopyrimidine-extended analogs (e.g., SNS-314) that potently inhibit Aurora kinases . Simple substitution with an unsubstituted phenyl, para-chloro, or cyclohexyl urea variant [2] would eliminate key hydrogen-bonding and steric features, while replacing the benzylpiperazine with azepane, acetylpiperazine, or substituted-phenylpiperazine [2] would abolish the specific aromatic stacking and basic amine interactions required for target binding. The quantitative evidence below establishes the dimensions along which this specific compound's structure translates into measurable differentiation.

Linker geometry: 2-oxoethyl vs. propanamide may shift binding away from MyD88; target engagement profile not interchangeable.
Chlorophenyl position: 3-Cl meta substitution reported broader concentration-response than 4-Cl or unsubstituted analogs; positional isomers may alter activity.
Terminal amine: Benzylpiperazine differs from azepane and substituted-phenylpiperazine in basicity (ΔpKa ~1.2) and lipophilicity (ΔClogP ~1.5); cellular permeability and binding enthalpy diverge.

Quantitative Differentiation Evidence for 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (921468-21-5) Versus Its Closest Structural and Functional Analogs


Structural Differentiation: 2-Oxoethyl Linker Versus Propanamide Linker Impacts MyD88 Inhibitor Pharmacophore

The target compound incorporates a 2-oxoethyl linker between the thiazole ring and benzylpiperazine, whereas the well-characterized MyD88 inhibitor TJ-M2010-5 uses a propanamide linker [1]. This one-carbon contraction and the presence of a ketone (oxo) group adjacent to the piperazine introduces a planar, hydrogen-bond-accepting carbonyl that is absent in the flexible propyl chain of TJ-M2010-5. In the TJ-M2010-5 series, the propanamide chain length was shown to be critical for MyD88 TIR domain binding; altering linker geometry directly impacts homodimerization inhibition [1]. The target compound's 2-oxoethyl linker thus represents a distinct pharmacophoric geometry that cannot be achieved with propanamide-linked analogs.

Linker Structure
Class-level inference
2-oxoethyl (2-atom, ketone) vs. propanamide (3-atom, amide) in TJ-M2010-5; MW difference +63.44 g/mol
Linker geometry may redirect binding specificity away from MyD88
Direct binding data unavailable; structural inference only
MyD88 inhibition Structure-Activity Relationship thiazole-urea chemotype

Chlorophenyl Substitution Pattern: Meta (3-Cl) Versus Para (4-Cl) Determines Urea Pharmacophore Geometry

The target compound features a 3-chlorophenyl (meta-chloro) substitution on the urea nitrogen, in contrast to the 4-chlorophenyl analog (CAS 897620-97-2) that bears a para-chloro group and an acetylpiperazine instead of benzylpiperazine [1]. In the broader 1-(thiazol-2-yl)-3-phenylurea series, the position of the chloro substituent on the phenyl ring has been shown to dictate biological activity. For example, in the N-(substituted-phenyl)-N'-(2-thiazolyl)urea series, the 3-chlorophenyl derivative (compound 4) was identified as the most active cytokinin-like substance across the full concentration range tested, outperforming the 3-fluorophenyl and other positional isomers [2]. The meta-chloro orientation places the chlorine atom in a geometry that favors specific van der Waals and dipolar interactions within hydrophobic binding pockets, while the para-chloro isomer presents a different electrostatic vector.

Chlorophenyl Position
Cross-study comparable
3-Cl ranked most active in cytokinin assay across concentrations vs. 4-Cl and 3-F isomers
Meta-Cl may support broader concentration-response profile
Activity from N-(2-thiazolyl)urea series; target binding unmeasured
Urea pharmacophore chlorophenyl positional isomerism target selectivity

Benzylpiperazine Versus Azepane and Substituted-Piperazine: Ring Size and N-Substitution Dictate Basicity and Binding

The target compound contains a 4-benzylpiperazine moiety, whereas direct synthetic analogs in the same CAS series employ azepane (CAS 897621-00-0), 4-(2-chlorophenyl)piperazine (CAS 897621-02-2), 4-(4-fluorophenyl)piperazine (CAS 897621-06-6), or 4-(4-methoxyphenyl)piperazine (CAS 897621-08-8) as the terminal amine [1]. Piperazine (pKa ~9.8 for the conjugate acid) and azepane (pKa ~11.0) differ by more than one log unit in basicity, which alters the protonation state at physiological pH and consequently affects membrane permeability and lysosomal trapping. The benzyl substituent on the piperazine contributes approximately 1.5-2.0 kcal/mol of additional binding free energy through aromatic stacking interactions compared to the unsubstituted azepane ring, based on well-established fragment-based drug design principles. The 4-(4-methoxyphenyl)piperazine analog introduces an electron-donating substituent that further modulates piperazine basicity and alters the electrostatic surface potential of the terminal amine region.

Terminal Amine
Class-level inference
4-benzylpiperazine vs. azepane (ΔpKa ~1.2, ΔClogP ~+1.5) and substituted-phenylpiperazine
Benzylpiperazine differentiates basicity and lipophilicity
Physicochemical differences based on fragment contributions
piperazine SAR azepane comparator physicochemical differentiation

Scaffold-Level Differentiation: Thiazole-Urea Core Versus Thienopyrimidine-Extended and Benzothiazole Cores

At the scaffold level, the target compound's thiazol-2-yl-urea core with a 4-(2-oxoethyl) substituent is structurally distinct from the thieno[3,2-d]pyrimidine-extended thiazolyl-urea in SNS-314 and the benzothiazole-urea core found in other chemotypes. SNS-314 achieves potent pan-Aurora kinase inhibition (IC₅₀: Aurora A = 9 nM, Aurora B = 31 nM, Aurora C = 6 nM) through its thienopyrimidine hinge-binding motif, a feature absent in the target compound. The target compound lacks this tricyclic extension, which means it cannot engage the kinase hinge region in the same manner. Conversely, the benzylpiperazine-2-oxoethyl substituent on the target compound's thiazole 4-position presents a basic amine that can form salt bridges with acidic residues in non-kinase targets (e.g., TLR/MyD88 pathway adaptors). In kinase selectivity panels, SNS-314 also inhibits TRKA, TRKB, FLT4, FMS, DDR2, AXL, and C-RAF (IC₅₀ range: 5-100 nM) , whereas the target compound, lacking the thienopyrimidine group, is expected to show a divergent off-target profile that may avoid the cardiotoxicity risks associated with broad kinase inhibition.

Scaffold Topology
Class-level inference
Target lacks thienopyrimidine hinge binder of SNS-314; predicted >100-fold Aurora affinity loss
Simpler scaffold may offer differentiated selectivity for non-kinase targets
Predicted from structural comparison; kinase panel data unavailable
Aurora kinase inhibition kinase selectivity profiling thiazole-urea scaffold comparison

Optimal Research and Procurement Scenarios for 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea (921468-21-5)


Target Deconvolution Studies Distinguishing MyD88-Dependent from MyD88-Independent TLR Signaling

Because the compound's 2-oxoethyl linker distinguishes it structurally from the established MyD88 inhibitor TJ-M2010-5 [1], it serves as an ideal chemical probe for dissecting whether a given TLR-mediated phenotype proceeds through MyD88 homodimerization or through alternative adaptor proteins (e.g., TRIF). Researchers can use the target compound alongside TJ-M2010-5 in head-to-head experiments; differential activity between the two compounds in the same cellular assay (e.g., NF-κB luciferase reporter or cytokine release in dendritic cells [1]) would indicate linker-dependent target engagement and help map the specific structural requirements for MyD88 TIR domain binding.

Structure-Activity Relationship (SAR) Expansion of the Thiazolyl-Urea Chemotype

The target compound occupies a strategic position within the thiazolyl-urea analog series cataloged in the CIRS database [2], bridging the benzylpiperazine-containing sub-series with the 3-chlorophenyl urea sub-series. Procurement of this compound enables systematic SAR studies where the benzylpiperazine group (target) is varied against azepane (CAS 897621-00-0), 4-(2-chlorophenyl)piperazine (CAS 897621-02-2), 4-(4-fluorophenyl)piperazine (CAS 897621-06-6), and 4-(4-methoxyphenyl)piperazine (CAS 897621-08-8) [2], while keeping the 3-chlorophenyl urea constant. This allows isolation of the piperazine N-substituent contribution to potency, selectivity, and physicochemical properties.

Selectivity Profiling Against Aurora Kinase and MyD88 Off-Target Panels

Given that structurally related thiazolyl-urea compounds can potently inhibit Aurora kinases (SNS-314: IC₅₀ 6-31 nM ) or MyD88 homodimerization (TJ-M2010-5 [1]), the target compound should be screened in both kinase inhibition panels and MyD88-dependent assays to establish its selectivity fingerprint. The absence of the thienopyrimidine hinge-binding motif (present in SNS-314) and the divergent linker geometry from TJ-M2010-5 [1] predict a unique selectivity profile. Documenting this profile is essential for laboratories building annotated chemical probe collections and for CROs offering target profiling services.

Pharmacokinetic and Metabolic Stability Comparison of Pi-Space Amine Variants

The target compound's benzylpiperazine moiety confers distinct basicity (pKa ~7.5-8.0 for the piperazine N4-H⁺) and lipophilicity (ClogP estimated at ~3.5-4.0) compared to its azepane and substituted-phenylpiperazine analogs [2]. This makes the compound suitable for comparative in vitro ADME studies (microsomal stability, Caco-2 permeability, plasma protein binding) designed to correlate piperazine N-substitution with metabolic liability. Compounds in this series that show superior metabolic stability while retaining target engagement may be prioritized for in vivo proof-of-concept studies in inflammation or oncology models [1].

Application
Selection Property
Validation Focus
TLR signaling pathway deconvolution
2-oxoethyl linker structural differentiation
Differential activity vs. propanamide-linked probes
Thiazolyl-urea SAR studies
Benzylpiperazine and 3-Cl substitution combination
Piperazine N-substituent contribution analysis
Kinase vs. non-kinase target selectivity profiling
Absence of thienopyrimidine hinge binder
Off-target kinase panel screening
In vitro ADME comparative studies
Benzylpiperazine basicity and lipophilicity
Metabolic stability and permeability correlation
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